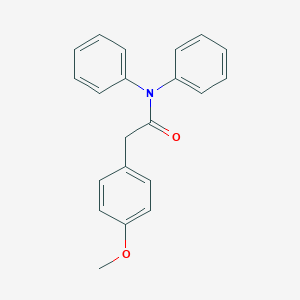

![molecular formula C14H20N2O2 B257259 1-Methyl-4-[(2-methylphenoxy)acetyl]piperazine](/img/structure/B257259.png)

1-Methyl-4-[(2-methylphenoxy)acetyl]piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Methyl-4-[(2-methylphenoxy)acetyl]piperazine, also known as MPPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPPA belongs to the class of piperazine derivatives, which are widely used in medicinal chemistry for their diverse biological activities.

Mechanism of Action

The mechanism of action of 1-Methyl-4-[(2-methylphenoxy)acetyl]piperazine is not fully understood, but it is believed to involve multiple pathways. In neuroscience, 1-Methyl-4-[(2-methylphenoxy)acetyl]piperazine has been shown to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of oxidative stress and inflammation. It has also been reported to increase the level of brain-derived neurotrophic factor (BDNF), a protein that promotes neuronal survival and growth. In cancer research, 1-Methyl-4-[(2-methylphenoxy)acetyl]piperazine has been found to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. It has also been shown to induce the expression of pro-apoptotic proteins such as Bax and caspase-3, and decrease the expression of anti-apoptotic proteins such as Bcl-2. In infectious diseases, 1-Methyl-4-[(2-methylphenoxy)acetyl]piperazine has been shown to disrupt the cell membrane integrity of bacteria and fungi, leading to cell death.

Biochemical and Physiological Effects:

1-Methyl-4-[(2-methylphenoxy)acetyl]piperazine has been shown to have various biochemical and physiological effects in different experimental models. In neuroscience, 1-Methyl-4-[(2-methylphenoxy)acetyl]piperazine has been reported to increase the level of glutathione, an antioxidant that protects against oxidative stress. It has also been shown to decrease the level of pro-inflammatory cytokines such as TNF-α and IL-6. In cancer research, 1-Methyl-4-[(2-methylphenoxy)acetyl]piperazine has been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix and promote tumor invasion and metastasis. It has also been shown to decrease the level of vascular endothelial growth factor (VEGF), a protein that promotes angiogenesis and tumor growth. In infectious diseases, 1-Methyl-4-[(2-methylphenoxy)acetyl]piperazine has been shown to disrupt the cell wall and membrane of bacteria and fungi, leading to cell death.

Advantages and Limitations for Lab Experiments

1-Methyl-4-[(2-methylphenoxy)acetyl]piperazine has several advantages for lab experiments, such as its high purity and stability, easy synthesis, and diverse biological activities. However, there are also some limitations that need to be considered. 1-Methyl-4-[(2-methylphenoxy)acetyl]piperazine is a relatively new compound, and its toxicity and pharmacokinetics are not fully understood. It also has low solubility in water, which may limit its use in some experimental models. Moreover, the effects of 1-Methyl-4-[(2-methylphenoxy)acetyl]piperazine may vary depending on the dose, duration, and route of administration, which need to be optimized for each experimental model.

Future Directions

There are several future directions for 1-Methyl-4-[(2-methylphenoxy)acetyl]piperazine research that can be explored. In neuroscience, 1-Methyl-4-[(2-methylphenoxy)acetyl]piperazine can be further investigated for its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's. It can also be tested for its effects on other cognitive functions such as learning and memory. In cancer research, 1-Methyl-4-[(2-methylphenoxy)acetyl]piperazine can be studied for its potential as a chemotherapeutic agent, either alone or in combination with other drugs. It can also be tested for its effects on cancer stem cells, which are responsible for tumor initiation and recurrence. In infectious diseases, 1-Methyl-4-[(2-methylphenoxy)acetyl]piperazine can be further investigated for its antimicrobial activity against other pathogens such as viruses and protozoa. It can also be tested for its potential as a disinfectant or preservative in the food and pharmaceutical industries.

Conclusion:

In conclusion, 1-Methyl-4-[(2-methylphenoxy)acetyl]piperazine is a promising compound that has potential therapeutic applications in various fields such as neuroscience, cancer, and infectious diseases. Its diverse biological activities and easy synthesis make it an attractive target for further research. However, more studies are needed to fully understand its mechanism of action, biochemical and physiological effects, and toxicity and pharmacokinetics. The future directions of 1-Methyl-4-[(2-methylphenoxy)acetyl]piperazine research are promising and may lead to the development of novel drugs and therapies.

Synthesis Methods

1-Methyl-4-[(2-methylphenoxy)acetyl]piperazine can be synthesized by the reaction of 1-methylpiperazine with 2-methylphenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in high yield after purification by column chromatography. The chemical structure of 1-Methyl-4-[(2-methylphenoxy)acetyl]piperazine is shown below:

Scientific Research Applications

1-Methyl-4-[(2-methylphenoxy)acetyl]piperazine has been studied for its potential therapeutic applications in various fields such as neuroscience, cancer, and infectious diseases. In neuroscience, 1-Methyl-4-[(2-methylphenoxy)acetyl]piperazine has been shown to have neuroprotective effects against oxidative stress and inflammation-induced neuronal damage. It has also been reported to enhance the cognitive function of rats in a maze test. In cancer research, 1-Methyl-4-[(2-methylphenoxy)acetyl]piperazine has been investigated for its anti-proliferative and apoptotic effects on cancer cells. It has been found to induce cell cycle arrest and apoptosis in human breast cancer cells. In infectious diseases, 1-Methyl-4-[(2-methylphenoxy)acetyl]piperazine has been tested for its antimicrobial activity against various bacteria and fungi. It has been shown to inhibit the growth of Staphylococcus aureus and Candida albicans.

properties

Product Name |

1-Methyl-4-[(2-methylphenoxy)acetyl]piperazine |

|---|---|

Molecular Formula |

C14H20N2O2 |

Molecular Weight |

248.32 g/mol |

IUPAC Name |

2-(2-methylphenoxy)-1-(4-methylpiperazin-1-yl)ethanone |

InChI |

InChI=1S/C14H20N2O2/c1-12-5-3-4-6-13(12)18-11-14(17)16-9-7-15(2)8-10-16/h3-6H,7-11H2,1-2H3 |

InChI Key |

UAYSHRCWYUAAJQ-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1OCC(=O)N2CCN(CC2)C |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)N2CCN(CC2)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-dimethyl-4-[6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]aniline](/img/structure/B257194.png)

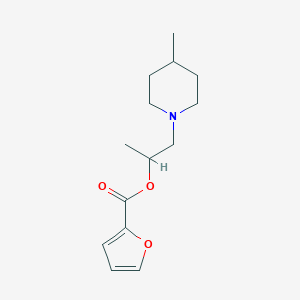

![6-Benzyl-3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257196.png)

![6-[(4-Bromophenoxy)methyl]-3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257198.png)

![Ethyl 2-(3-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether](/img/structure/B257199.png)

![3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257200.png)

![2-(4-methoxyphenyl)-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide](/img/structure/B257203.png)

![6-[(3-Methylphenoxy)methyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257209.png)

![3-methoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B257214.png)

![1-[Benzyl(methyl)amino]propan-2-yl 1-benzofuran-2-carboxylate](/img/structure/B257221.png)

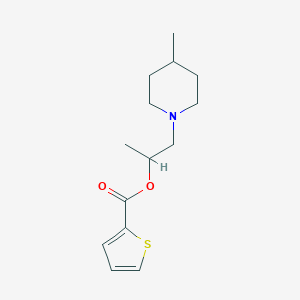

![2-[Benzyl(methyl)amino]-1-methylethyl 2-furoate](/img/structure/B257223.png)

![N-[2-(1-pyrrolidinyl)ethyl]-2-furamide](/img/structure/B257225.png)